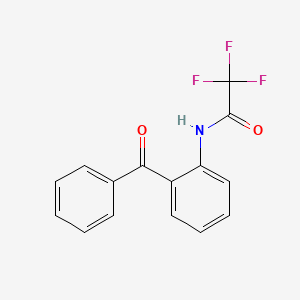
4-(Chloromethyl)-1-phenethyl-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-phenethyl-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound is characterized by a piperidine ring substituted with a chloromethyl group at the 4-position and a phenethyl group at the 1-position. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-phenethyl-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via nucleophilic substitution reactions, where a phenethyl halide reacts with a piperidine derivative.
Chloromethylation: The final step involves the chloromethylation of the piperidine ring at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1-phenethyl-piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the piperidine ring or other substituents.
科学的研究の応用
4-(Chloromethyl)-1-phenethyl-piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-1-phenethyl-piperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenethyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-1-benzyl-piperidine: Similar structure but with a benzyl group instead of a phenethyl group.
4-(Chloromethyl)-1-methyl-piperidine: Similar structure but with a methyl group instead of a phenethyl group.
4-(Chloromethyl)-1-phenyl-piperidine: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
4-(Chloromethyl)-1-phenethyl-piperidine is unique due to the presence of both the chloromethyl and phenethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
67686-04-8 |
|---|---|
分子式 |
C14H21Cl2N |
分子量 |
274.2 g/mol |
IUPAC名 |
4-(chloromethyl)-1-(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2;1H |
InChIキー |
YWESWMDXMIBSIA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCl)CCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
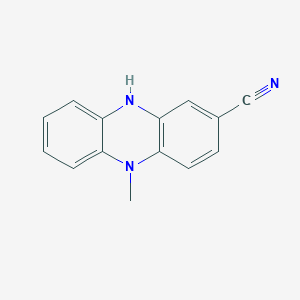
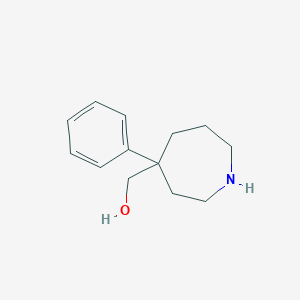
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
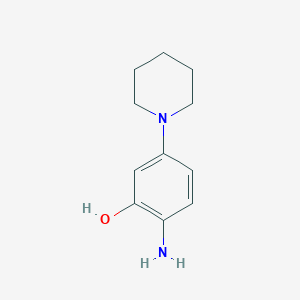

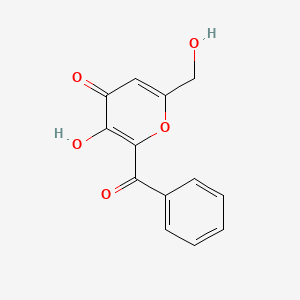
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
